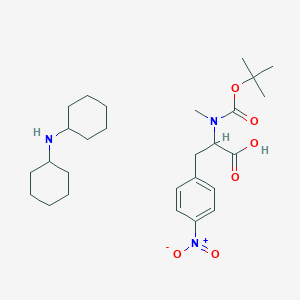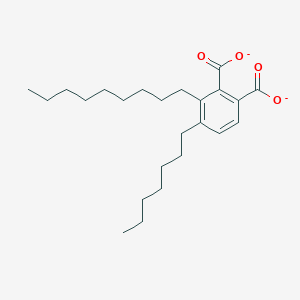
4-Heptyl-3-nonylphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptyl-3-nonylphthalate: is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of plastic products . Phthalates are known for their ability to disrupt endocrine functions, which has led to increased scrutiny and regulation in recent years . The compound’s chemical structure consists of a phthalic acid core with heptyl and nonyl ester groups attached, giving it unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyl-3-nonylphthalate typically involves the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to a higher temperature to speed up the reaction, and the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptyl-3-nonylphthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalates .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Heptyl-3-nonylphthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the mechanical properties of these materials, making them more durable and flexible .
Biology and Medicine: Research has shown that phthalates, including this compound, can disrupt endocrine functions, leading to various health effects. Studies are ongoing to understand the compound’s impact on human health and its potential use in medical applications .
Industry: In addition to its use as a plasticizer, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these products makes it valuable in various industrial applications .
Wirkmechanismus
4-Heptyl-3-nonylphthalate exerts its effects primarily through interaction with nuclear receptors involved in hormone regulation. The compound can bind to these receptors, disrupting normal hormone signaling pathways. This disruption can lead to various health effects, including endocrine disorders and developmental issues . The molecular targets include the hypothalamic-pituitary-gonadal axis and other hormone-regulating pathways .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 4-Heptyl-3-nonylphthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, its longer alkyl chains result in higher flexibility and durability in plastic products . Additionally, its specific interactions with nuclear receptors may differ from those of other phthalates, leading to unique biological effects .
Eigenschaften
Molekularformel |
C24H36O4-2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-heptyl-3-nonylphthalate |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-12-14-16-20-19(15-13-11-8-6-4-2)17-18-21(23(25)26)22(20)24(27)28/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28)/p-2 |
InChI-Schlüssel |
SCULWCBUAGJQHY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=C(C=CC(=C1C(=O)[O-])C(=O)[O-])CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


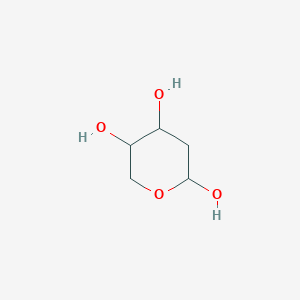
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
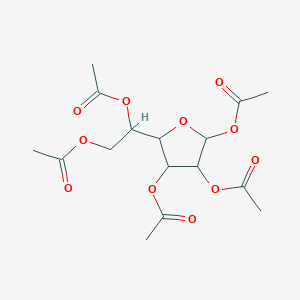
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)
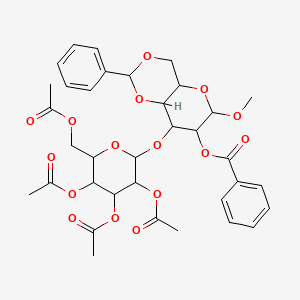

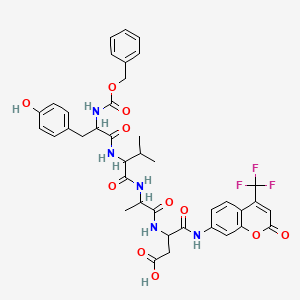
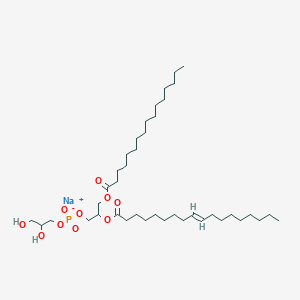
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
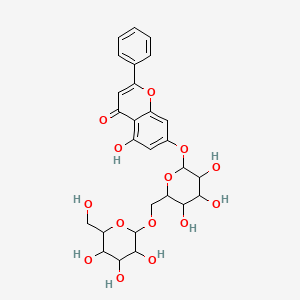
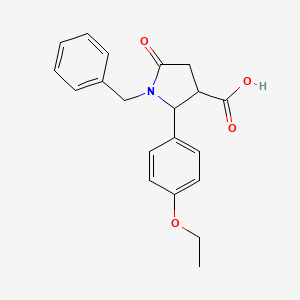
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
